4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an oxadiazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling with Aniline: The final step involves coupling the oxadiazole-pyrazole intermediate with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline
- 4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]aniline
Uniqueness
4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C13H12ClN5O |
---|---|
Molecular Weight |
289.72 g/mol |
IUPAC Name |
4-[5-(4-chloro-1-ethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C13H12ClN5O/c1-2-19-7-10(14)11(18-19)13-17-16-12(20-13)8-3-5-9(15)6-4-8/h3-7H,2,15H2,1H3 |
InChI Key |
ZQEHABPNFQILTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.